molecular formula C17H16ClN3O B4397676 N-(2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)formamide

N-(2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)formamide

Cat. No.: B4397676
M. Wt: 313.8 g/mol
InChI Key: NXKZSFMTBZRIBK-UHFFFAOYSA-N
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Description

N-(2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)formamide is an organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)formamide typically involves the following steps:

    Formation of 2-chlorobenzylamine: This can be achieved by the reduction of 2-chlorobenzonitrile using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).

    Synthesis of 1-(2-chlorobenzyl)-1H-benzimidazole: The 2-chlorobenzylamine is then reacted with o-phenylenediamine in the presence of a dehydrating agent like polyphosphoric acid (PPA) to form 1-(2-chlorobenzyl)-1H-benzimidazole.

    Alkylation: The benzimidazole derivative is alkylated with 2-bromoethylformamide under basic conditions (e.g., using potassium carbonate) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the formamide group using reducing agents such as sodium borohydride.

    Substitution: The chlorine atom on the benzyl group can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Oxidized benzimidazole derivatives

    Reduction: Reduced formamide derivatives

    Substitution: Substituted benzyl derivatives

Scientific Research Applications

Chemistry

In chemistry, N-(2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)formamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential antimicrobial and antiviral properties. It has shown promise in inhibiting the growth of certain bacteria and viruses, making it a candidate for further investigation in drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is being investigated as a potential anticancer agent due to its ability to interfere with cellular processes involved in cancer progression.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism of action of N-(2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)formamide involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to enzymes or receptors involved in critical cellular pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorobenzyl)-1H-benzimidazole
  • 2-(2-chlorobenzyl)-1H-benzimidazole
  • 1-(2-chlorobenzyl)-2-methyl-1H-benzimidazole

Uniqueness

N-(2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)formamide is unique due to the presence of the formamide group, which imparts distinct chemical and biological properties. This functional group allows for additional hydrogen bonding interactions, enhancing its binding affinity to molecular targets. Additionally, the ethyl linker provides flexibility in the molecule, potentially improving its ability to interact with various biological macromolecules.

Properties

IUPAC Name

N-[2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c18-14-6-2-1-5-13(14)11-21-16-8-4-3-7-15(16)20-17(21)9-10-19-12-22/h1-8,12H,9-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKZSFMTBZRIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2CCNC=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)formamide
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N-(2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)formamide
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N-(2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)formamide
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N-(2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)formamide
Reactant of Route 5
N-(2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)formamide
Reactant of Route 6
N-(2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)formamide

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